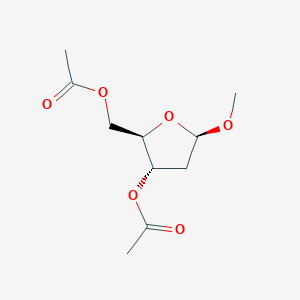
Methyl (3-bromo-2-hydroxyphenyl)acetate
Descripción general
Descripción
“Methyl (3-bromo-2-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “Methyl (3-bromo-2-hydroxyphenyl)acetate” is1S/C9H9BrO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl (3-bromo-2-hydroxyphenyl)acetate” is a solid compound . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties: Thiophene derivatives, including those containing the bromoacetate moiety, exhibit anti-inflammatory effects . Researchers have explored their potential as nonsteroidal anti-inflammatory drugs (NSAIDs).
Material Science and Corrosion Inhibition
Thiophene derivatives find applications beyond pharmaceuticals:
- Corrosion Inhibitors : Thiophene-based compounds, including Methyl (3-bromo-2-hydroxyphenyl)acetate, are used to protect metals from corrosion in industrial settings . Their ability to form protective layers on metal surfaces is valuable.
Synthetic Chemistry and Coumarin Derivatives
Methyl (3-bromo-2-hydroxyphenyl)acetate serves as a versatile building block in synthetic chemistry:
- Coumarin Synthesis : Researchers have employed this compound in the synthesis of novel coumarins . Coumarins have diverse biological activities and are widely studied.
Heterocyclic Systems and Scaffold Preparation
The bromoacetate group contributes to the preparation of complex heterocyclic systems:
- Polyfunctionalized Heterocycles : Chemical reactions involving 3-(bromoacetyl)coumarins lead to industrially significant scaffolds with multiple functional groups . These scaffolds have applications in various fields.
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl (3-bromo-2-hydroxyphenyl)acetate is a chemical compound that is often used in organic synthesis It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it can be inferred that this compound might interact with its targets (organoboron reagents) to form new carbon-carbon bonds . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It is known that the compound has a molecular weight of 24507 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound contributes to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.
Action Environment
It is known that the compound should be handled in a well-ventilated place and stored in a dry environment at 2-8°c . These conditions suggest that temperature and humidity could potentially influence the compound’s stability and efficacy.
Propiedades
IUPAC Name |
methyl 2-(3-bromo-2-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRPKEXTVGBFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromo-2-hydroxyphenyl)acetate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3275596.png)

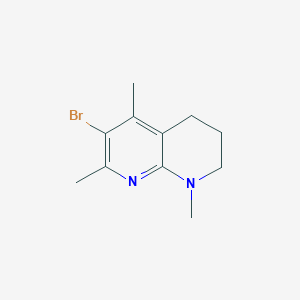

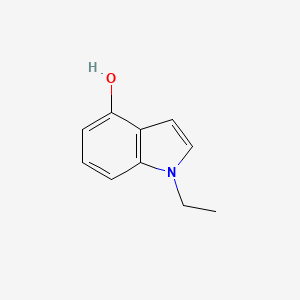

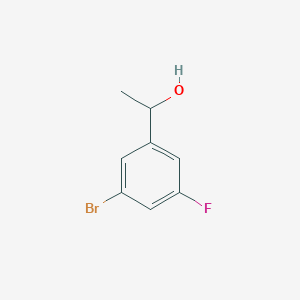

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B3275644.png)
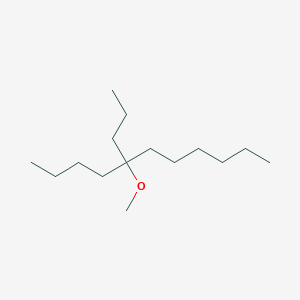

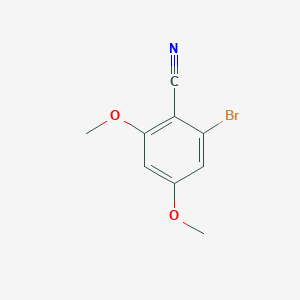
![1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B3275670.png)
